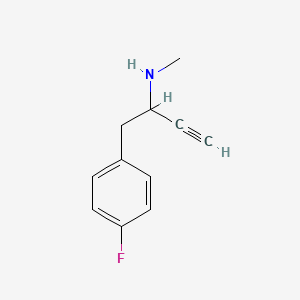

![molecular formula C16H24N2O5S B3000272 tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate CAS No. 1251592-96-7](/img/structure/B3000272.png)

tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

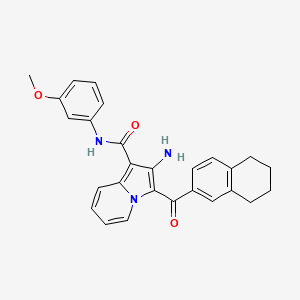

The compound "tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate" is a complex organic molecule that is likely to be of interest in the field of medicinal chemistry due to the presence of a piperidine moiety, which is a common feature in many pharmaceutical agents. The tert-butyl group is a common protecting group in organic synthesis, and the presence of a 2-oxopyridine structure suggests potential reactivity and biological activity.

Synthesis Analysis

The synthesis of related tert-butyl ester compounds has been reported in several studies. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution and oxidation, with a high total yield of 71.4% . Another related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been synthesized and its molecular structure reported, indicating typical bond lengths and angles for this type of piperazine-carboxylate . These studies provide insights into the potential synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction studies. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been determined, showing that it crystallizes in the monoclinic space group with specific unit cell parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of similar tert-butyl ester compounds has been explored in various chemical reactions. Silver-catalyzed π-cyclizations of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates have been studied, demonstrating the activation of C≡C bonds by Ag(I) salts and subsequent cyclization . These findings suggest that the compound of interest may also undergo similar cyclization reactions, potentially leading to the formation of cyclic structures that are often found in bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl ester compounds are influenced by their molecular structure. The crystal structure analysis provides information on the bond lengths, angles, and molecular packing, which are important for predicting properties such as solubility, melting point, and stability . Additionally, the presence of functional groups such as the tert-butyl ester and piperidine can affect the compound's acidity, basicity, and overall reactivity.

Applications De Recherche Scientifique

1. Use in Polymer Catalysis

The compound is utilized in the synthesis and polymerization of related chemicals, specifically in the field of polymer catalysis. Mennenga et al. (2015) studied the synthesis and co-polymerization of a compound closely related to tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate, focusing on its catalytic activity in the acylation of tert-butanol to form tert-butyl acetate. They discussed the influence of neighboring groups in the catalytic cycle, highlighting the compound's role in polymer chemistry (Mennenga et al., 2015).

2. Synthesis of Anticancer Drug Intermediates

Zhang et al. (2018) described the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate in small molecule anticancer drugs. The process involved multiple steps including nucleophilic substitution and oxidation, highlighting the compound's significance in developing anticancer therapeutics (Zhang et al., 2018).

3. In Synthesis of Piperidine Derivatives

Moskalenko and Boev (2014) conducted research on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, utilizing a compound similar to this compound. Their work sheds light on the applications of such compounds in creating complex piperidine structures (Moskalenko & Boev, 2014).

4. Role in Fungicidal Activity

Mao et al. (2013) synthesized novel compounds including tert-butyl derivatives for fungicidal applications. Their work provides insight into the use of tert-butyl derivatives in agricultural chemistry, particularly in fungicide development (Mao et al., 2013).

5. Synthesis of Nociceptin Antagonists

Jona et al. (2009) developed an efficient synthesis method for a tert-butyl compound used as an intermediate in nociceptin antagonists, suggesting the compound's relevance in pharmaceutical research, particularly in pain management (Jona et al., 2009).

Propriétés

IUPAC Name |

tert-butyl 2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S/c1-16(2,3)23-15(20)12-17-11-13(7-8-14(17)19)24(21,22)18-9-5-4-6-10-18/h7-8,11H,4-6,9-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPXUDOWWCAWNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(C=CC1=O)S(=O)(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl](/img/structure/B3000192.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B3000203.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3000210.png)

![4-methoxy-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3000211.png)